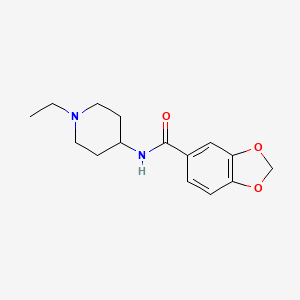![molecular formula C17H27NO B5233018 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine. DMPP belongs to the class of pyrrolidine derivatives and is structurally similar to other compounds such as nicotine and anandamide.
Mécanisme D'action
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine acts as an agonist for the alpha7 nAChR, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine and acetylcholine, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine has been shown to have various biochemical and physiological effects. Studies have demonstrated that 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine can improve cognitive function and memory in animal models. Additionally, 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine is its high selectivity for the alpha7 nAChR, which allows for more precise targeting of this receptor. However, one limitation of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine. One area of interest is the development of more potent and selective ligands for the alpha7 nAChR. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine on cognitive function and inflammation. Finally, there is potential for the development of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine-based therapeutics for the treatment of various diseases, including Alzheimer's disease and chronic pain.
Conclusion
In conclusion, 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine is a promising compound with potential applications in pharmacology and medicine. Its high selectivity for the alpha7 nAChR and its various biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanisms underlying its effects and to develop more potent and effective 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine-based therapeutics.
Méthodes De Synthèse
The synthesis of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine involves the reaction of 3,5-dimethylphenol with 1-bromo-5-chloropentane, followed by the addition of pyrrolidine and sodium hydride. The resulting compound is then purified through column chromatography to obtain pure 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine.
Applications De Recherche Scientifique
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine has been extensively studied for its potential applications in pharmacology and medicine. One of the most promising areas of research is the use of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine as a ligand for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning, memory, and inflammation.
Propriétés
IUPAC Name |
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-15-12-16(2)14-17(13-15)19-11-7-3-4-8-18-9-5-6-10-18/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOURYEXBVLUAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3,5-Dimethylphenoxy)pentyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
![3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5232966.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)
![ethyl 4-(2-chlorobenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5232974.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)

![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)

![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)